Cyclo(prolylphenylalanyl-epsilon-aminocaproyl)
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Overview
Description
Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) is a cyclic peptide with the molecular formula C_24H_32N_4O_4. It is known for its unique structure, which includes a proline, phenylalanine, and epsilon-aminocaproic acid residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(prolylphenylalanyl-epsilon-aminocaproyl) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA. The cyclization is usually carried out in a polar aprotic solvent such as DMF .
Industrial Production Methods
Industrial production of cyclo(prolylphenylalanyl-epsilon-aminocaproyl) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the epsilon-aminocaproyl residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of cyclo(prolylphenylalanyl-epsilon-aminocaproyl) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclo(prolylphenylalanyl)
- Cyclo(prolylphenylalanyl-glycyl)
- Cyclo(prolylphenylalanyl-alanyl)
Uniqueness
Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) is unique due to the presence of the epsilon-aminocaproic acid residue, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its analogs .
Properties
CAS No. |
91870-41-6 |
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Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
10-benzyl-1,8,11-triazabicyclo[11.3.0]hexadecane-2,9,12-trione |
InChI |
InChI=1S/C20H27N3O3/c24-18-11-5-2-6-12-21-19(25)16(14-15-8-3-1-4-9-15)22-20(26)17-10-7-13-23(17)18/h1,3-4,8-9,16-17H,2,5-7,10-14H2,(H,21,25)(H,22,26) |
InChI Key |
XLYAAACVHBCJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N2CCCC2C(=O)NC(C(=O)NCC1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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